Nonioside B

描述

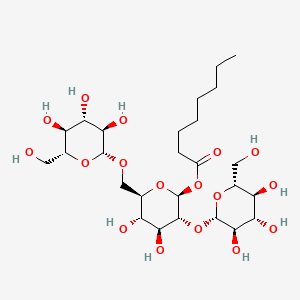

Structure

3D Structure

属性

CAS 编号 |

255904-23-5 |

|---|---|

分子式 |

C26H46O17 |

分子量 |

630.6 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] octanoate |

InChI |

InChI=1S/C26H46O17/c1-2-3-4-5-6-7-14(29)42-26-23(43-25-22(37)19(34)16(31)12(9-28)40-25)20(35)17(32)13(41-26)10-38-24-21(36)18(33)15(30)11(8-27)39-24/h11-13,15-28,30-37H,2-10H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24-,25+,26+/m1/s1 |

InChI 键 |

CTKLGODDPZHEHZ-BBENIMTISA-N |

手性 SMILES |

CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

CCCCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

Occurrence and Isolation Methodologies of Nonioside B

Extraction and Isolation Protocols for this compound

Chromatographic Separation Strategies

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the purification of this compound. google.combyjus.com This method involves a stationary phase, a solid adsorbent, packed into a column, and a mobile phase, a liquid solvent, which flows through the column. byjus.com When a mixture is introduced into the column, its components travel at different rates depending on their affinity for the stationary phase, leading to their separation. byjus.comasdlib.org In the context of this compound isolation, column chromatography is often used as an initial purification step. For instance, Sephadex LH-20, a size-exclusion chromatography resin, is utilized to separate compounds based on their molecular size. vulcanchem.com This step helps to remove larger or smaller molecules from the fraction containing this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and analysis of this compound. vulcanchem.comgforss.org HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through the column, which is packed with smaller particles, resulting in higher resolution and faster separation times. fao.orgsinica.edu.tw

For the analysis and quantification of this compound, a reversed-phase C18 column is commonly employed. gforss.orgnih.gov The mobile phase typically consists of a gradient of acetonitrile and water, often with the addition of a small amount of formic acid to improve peak shape. gforss.orgnih.govthieme-connect.de Detection is often carried out using a mass spectrometer (MS), which provides information about the molecular weight of the compound, confirming the presence of this compound. researchgate.netresearchgate.netgforss.org

A typical HPLC-MS method for the quantification of this compound involves the following parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., CC125/4 Nucleodur C18 gravity, 125 mm × 4 mm i.d., 5 μm) | gforss.org |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | gforss.orgnih.govthieme-connect.de |

| Flow Rate | 1.0 mL/min | gforss.org |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode | gforss.orgnih.gov |

| Injection Volume | 20 μL | gforss.org |

High-Speed Countercurrent Chromatography (HSCCC) in Related Separations

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been effectively used for the separation of various natural products, including compounds structurally related to this compound, such as other iridoid glycosides from Morinda species. vulcanchem.comresearchgate.netbrunel.ac.uk HSCCC avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of polar compounds like glycosides. brunel.ac.uk

In the context of separating compounds from Morinda officinalis, a related plant species, HSCCC has been used in combination with other chromatographic methods. researchgate.net The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. researchgate.netbrunel.ac.uk For the separation of iridoid glycosides, solvent systems often include combinations of n-hexane, ethyl acetate, methanol, and water. researchgate.netbrunel.ac.uk

Medium-Pressure Liquid Chromatography (MPLC) in Related Separations

Medium-Pressure Liquid Chromatography (MPLC) is another chromatographic technique that has been applied to the separation of iridoid glycosides from Morinda officinalis. science.gov MPLC serves as an intermediary between low-pressure column chromatography and high-pressure HPLC, offering better resolution and speed than the former and being more cost-effective than the latter. It is often used as a preliminary separation step to fractionate crude extracts before further purification by methods like HSCCC or preparative HPLC. researchgate.net The combination of MPLC and HSCCC has been shown to be an efficient method for the separation of natural products. researchgate.net

Structural Elucidation and Analytical Characterization of Nonioside B

Spectroscopic Analysis for Structural Determination

The precise molecular structure of Nonioside B was determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the atomic composition, connectivity, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural elucidation of this compound. The compound, identified as 2,6-di-O-(β-D-glucopyranosyl)-1-O-octanoyl-β-D-glucopyranose, was characterized using one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.org

Analysis of the ¹H-NMR and ¹³C-NMR spectra allows for the complete assignment of all proton and carbon signals within the molecule. Key signals in the NMR spectra are indicative of its structure as a trisaccharide fatty acid ester. For instance, the presence of anomeric protons in the ¹H-NMR spectrum, typically observed in the range of δ 4.8–5.2 ppm, confirms the glycosidic linkages between the sugar units. vulcanchem.com Furthermore, the ¹³C-NMR spectrum shows characteristic signals for ester carbonyl carbons between δ 170–173 ppm, which is indicative of the fatty acid moiety attached to the sugar backbone. vulcanchem.com The combination of various 2D-NMR experiments, such as COSY, HSQC, and HMBC, enables the establishment of proton-proton and proton-carbon correlations, which are crucial for piecing together the complete molecular framework, including the specific linkage points (β-(1→2) and β-(1→6)) of the glucose units and the esterification site of the octanoyl group. acs.orgvulcanchem.com

Table 1: Key NMR Signal Regions for this compound Functional Groups

| Functional Group | Type of NMR | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Anomeric Protons | ¹H-NMR | 4.8 – 5.2 |

| Ester Carbonyl Carbon | ¹³C-NMR | 170 – 173 |

| Sugar Moieties | ¹H-NMR | 3.2 – 4.2 |

| Fatty Acid Chain | ¹H-NMR | 0.8 – 2.4 |

Note: Chemical shifts can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). It has been instrumental in confirming the identity of this compound. The molecular formula of this compound is C₂₆H₄₆O₁₇, corresponding to a monoisotopic mass of 630.2735 Da. vulcanchem.com

Initial structural characterization by Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the positive ion mode revealed a sodium adduct peak [M+Na]⁺ at an m/z of 653, which is consistent with the proposed molecular formula C₂₆H₄₆O₁₇. acs.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analysis has further corroborated this, showing a sodium adduct [M+Na]⁺ at m/z 653.2794 (calculated value of 653.2735), providing strong evidence for the elemental composition. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of this compound in complex mixtures like noni fruit extracts. acs.orgthieme-connect.de

Several LC-MS methods have been developed for the analysis of this compound. thieme-connect.de A common approach involves using a C18 reverse-phase column for separation. thieme-connect.de The mobile phase typically consists of a gradient mixture of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) (Eluent B). thieme-connect.de A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity. For example, a gradient running from 5% to 25% acetonitrile over 7.5 minutes, then increasing to 100% acetonitrile, has been successfully used. thieme-connect.de This method effectively separates this compound from other constituents present in noni products, allowing for its accurate detection by the mass spectrometer. thieme-connect.de

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like this compound. It can be operated in both positive and negative ion modes, both of which have been used in the analysis of this compound.

In positive ion mode, this compound is often detected as a sodium adduct [M+Na]⁺, as seen in HR-ESI-MS experiments. vulcanchem.com In contrast, methods developed for quantitative analysis frequently utilize the negative ion mode. thieme-connect.de In this mode, this compound is detected as the deprotonated molecule [M-H]⁻. thieme-connect.de The choice of ionization mode depends on the specific goals of the analysis, with both providing valuable information for the identification and quantification of the compound.

Table 2: Mass Spectrometry Data for this compound

| Ionization Technique | Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|---|---|

| FAB-MS | Positive | [M+Na]⁺ | 653 | acs.org |

| HR-ESI-MS | Positive | [M+Na]⁺ | 653.2794 | vulcanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Chromatographic Purity Assessment and Quantification Methods

Beyond structural identification, chromatographic methods are essential for assessing the purity of isolated this compound and for quantifying its content in various commercial products.

Quantitative HPLC-MS Assays for this compound Content

A validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) assay has been developed for the precise quantification of this compound in noni fruit powder and derived commercial products. thieme-connect.de This method utilizes a C18 column and a gradient of acetonitrile in water containing 0.1% formic acid, with detection carried out by ESI-MS in the negative ion mode. thieme-connect.de

The assay has revealed significant differences in this compound content among various products. For instance, concentrations in capsules were found to range from 0.13 to 0.22 mg per gram. thieme-connect.de Some noni juices contained higher concentrations (e.g., 0.09 mg/mL) compared to others where the content was much lower (≤0.015 mg/mL). thieme-connect.de These quantitative assays are critical for the quality control and standardization of noni-based products, ensuring consistency in their chemical composition.

Biosynthetic Pathways and Metabolic Studies of Noniosides

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of Nonioside B begins with the foundational pathways that produce iridoids and sugars. The iridoid core is derived from the terpene pathway, while the sugar and fatty acid components are supplied by primary metabolism.

The iridoid skeleton is formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal monoterpene precursor, geranyl pyrophosphate. frontiersin.org Subsequent cyclization and a series of oxidative modifications lead to the formation of core iridoid aglycones. Iridoids commonly found in M. citrifolia fruit, such as deacetylasperulosidic acid and asperulosidic acid, are considered key intermediates in this process. gforss.orgresearchgate.netplos.orgacs.org

The assembly of the full this compound molecule requires three specific precursors: an iridoid aglycone, an activated sugar donor, and a fatty acid. Research indicates that Uridine Diphosphate-glucose (UDP-glucose) serves as the activated donor molecule for building the trisaccharide chain. nih.govnih.gov The characteristic fatty acid component, octanoic acid, is also a crucial precursor, abundantly available in the noni fruit, contributing to its distinctive aroma. internationalscholarsjournals.comresearchgate.netthieme-connect.comresearchgate.net

Table 1: Proposed Biosynthetic Precursors for this compound

| Precursor | Type | Proposed Role in Biosynthesis |

|---|---|---|

| Deacetylasperulosidic Acid | Iridoid Glycoside | A foundational iridoid intermediate in the pathway. gforss.orgresearchgate.net |

| Asperulosidic Acid | Iridoid Glycoside | A likely downstream intermediate from deacetylasperulosidic acid. gforss.orgresearchgate.netplos.org |

| UDP-Glucose | Activated Sugar | The donor molecule for the sequential addition of glucose units to form the trisaccharide chain. nih.govnih.gov |

Enzymatic Transformations in this compound Formation

The construction of this compound from its precursors is facilitated by specific classes of enzymes that catalyze glycosylation and acylation reactions.

Glycosylation: The sequential addition of glucose units to the iridoid core is performed by glycosyltransferases (GTs). researchgate.netnih.govplos.org These enzymes transfer a glucose moiety from a UDP-glucose donor to an acceptor molecule. plos.org The formation of the trisaccharide chain on this compound likely involves multiple, specific GTs, each responsible for creating a precise glycosidic bond. nih.gov

Acylation: The final step in the biosynthesis is the esterification of octanoic acid onto one of the glucose residues of the saccharide chain. This reaction is catalyzed by an acyl-CoA:acyltransferase, likely belonging to the BAHD family of acyltransferases, which are commonly involved in the synthesis of plant secondary metabolites. japsonline.com This enzymatic step is crucial for creating the unique structure of this compound.

Table 2: Key Enzymatic Families in this compound Formation

| Enzyme Family | Reaction Type | Specific Function |

|---|---|---|

| Glycosyltransferases (UGTs) | Glycosylation | Catalyze the transfer of glucose from UDP-glucose to the iridoid aglycone and the growing sugar chain. nih.govplos.org |

Comparative Analysis of this compound Biosynthesis Across Morinda citrifolia Genotypes

Significant variations in the chemical composition of M. citrifolia fruit have been observed, suggesting that the biosynthesis of this compound is highly dependent on the plant's genetic background. researchgate.net Studies comparing noni fruits from different geographical regions have revealed substantial differences in their iridoid content. researchgate.netgoogle.com

For instance, research comparing iridoid levels in noni fruits from various tropical areas, including French Polynesia and the Dominican Republic, found that the concentrations of deacetylasperulosidic acid and asperulosidic acid varied significantly. researchgate.net The total iridoid content was highest in samples from French Polynesia and lowest in those from the Dominican Republic. researchgate.net This geographical variation points to the existence of distinct chemotypes or genotypes of M. citrifolia. Further analysis of commercial noni juices has shown that this compound and its related compound, Nonioside C, can be present in widely different concentrations, and in some cases, are completely absent. gforss.orgresearchgate.net This variability underscores the influence of genetics on the biosynthetic output.

Table 3: Conceptual Variation of this compound Across Different Noni Sources

| Compound | Source A (e.g., High-Yielding Genotype) | Source B (e.g., Low-Yielding Genotype) | Source C (e.g., Commercial Juice) |

|---|---|---|---|

| Deacetylasperulosidic Acid | High Concentration | Medium Concentration | Variable |

| Asperulosidic Acid | High Concentration | Low Concentration | Variable |

| This compound | Present, High Concentration | Present, Low Concentration | May be Absent gforss.orgresearchgate.net |

Influence of Environmental Factors on this compound Biosynthesis

In addition to genetic factors, environmental conditions play a critical role in modulating the biosynthetic pathway of this compound. mdpi.com Factors such as geography, climate, and soil composition are known to influence the iridoid content in plants. google.commdpi.comresearchgate.net

One of the most significant factors affecting this compound concentration is the ripeness of the fruit. gforss.org Analysis has shown that the concentration of this compound is inversely related to the stage of fruit maturity. gforss.org Its levels are highest in unripe or less ripe fruit and decrease dramatically as the fruit ripens and softens. This suggests that the biosynthesis of this compound may be linked to defense mechanisms, as many plant secondary metabolites are produced in higher quantities in young, vulnerable tissues to protect against pathogens and herbivores. nih.gov The concentration of other phytochemicals, such as total phenolics and certain minerals, also changes significantly during the ripening process. cigrjournal.orgnih.gov

Table 4: Influence of Fruit Ripening Stage on this compound Concentration

| Ripening Stage | Fruit Characteristic | This compound Concentration (Example) |

|---|---|---|

| Stage 2 (Unripe) | Green, hard | 91.7 ± 8.1 mg/g |

| Stage 3 (Ripening) | Turning yellow, firm | Intermediate |

| Stage 4 (Ripe) | Yellow, softening | Low |

| Stage 5 (Fully Matured) | Yellow-white, soft | 1.8 ± 0.3 mg/g |

Data conceptualized from a 2023 study mentioned in scientific literature. gforss.org

Biological Activities and Mechanistic Investigations of Nonioside B

Anti-inflammatory Effects and Underlying Mechanisms (In Vitro and Animal Models)

Nonioside B has demonstrated notable anti-inflammatory effects by modulating key signaling pathways and regulating the production of pro-inflammatory mediators. These activities have been observed in various immune cell models, providing a basis for its potential therapeutic applications in inflammatory conditions.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, IKKα/β, I-κBα)

A crucial aspect of this compound's anti-inflammatory action is its ability to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comdntb.gov.uaresearchgate.net NF-κB is a key transcription factor that governs the expression of numerous genes involved in inflammation. nih.govwikipedia.org In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called inhibitor of kappa B alpha (I-κBα). wikipedia.org

Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex, consisting of IKKα and IKKβ subunits, becomes activated. mdpi.comnih.gov This activation leads to the phosphorylation and subsequent degradation of I-κBα. wikipedia.org The degradation of I-κBα frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. wikipedia.org

Studies have shown that this compound, along with other compounds isolated from Noni fruit juice, can downregulate the expression of IKKα/β, I-κBα, and the p65 subunit of NF-κB in LPS-stimulated macrophages. mdpi.comdntb.gov.uaresearchgate.net By inhibiting the activation of the IKK complex and preventing the degradation of I-κBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby suppressing the inflammatory response. mdpi.comresearchgate.net

Regulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, iNOS, COX-2)

The anti-inflammatory effects of this compound are also attributed to its ability to regulate the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). mdpi.comjcu.edu.au

Nitric oxide is a signaling molecule that plays a significant role in inflammation, and its overproduction by iNOS can lead to tissue damage. nih.govencyclopedia.pub COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are also key mediators of inflammation. nih.gov The expression of both iNOS and COX-2 is regulated by the NF-κB signaling pathway. mdpi.com

Cellular Response in Immune Cell Models (e.g., RAW 264.7 Macrophages, BEAS-2B Cells)

The anti-inflammatory properties of this compound have been extensively studied in various immune cell models, particularly RAW 264.7 macrophages and human bronchial epithelial (BEAS-2B) cells. mdpi.comnih.govnih.gov

RAW 264.7 macrophages are a widely used in vitro model to study inflammatory responses. encyclopedia.pubkazanmedjournal.ru When stimulated with LPS, these cells mimic an inflammatory state by producing high levels of pro-inflammatory mediators. mdpi.comencyclopedia.pub Studies have consistently shown that treatment with compounds from Noni, including this compound, significantly inhibits the inflammatory response in LPS-stimulated RAW 264.7 cells. mdpi.comresearchgate.net

BEAS-2B cells, on the other hand, are used to model airway inflammation. nih.govkazanmedjournal.rusemanticscholar.org Research on compounds isolated from Morinda citrifolia seeds has shown protective effects against inflammation in these cells, suggesting a potential role for this compound in mitigating airway inflammatory diseases. nih.govnih.gov

Antioxidant Potential and Molecular Targets (In Vitro and Animal Models)

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant potential. This activity is crucial as oxidative stress is closely linked to inflammation and various chronic diseases.

Free Radical Scavenging Capacity (e.g., DPPH, ABTS)

This compound, as a component of Morinda citrifolia extracts, has been shown to possess potent free radical scavenging capabilities. mdpi.comnih.govresearchgate.net This has been evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.netresearcher.lifemdpi.com

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. mdpi.com Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation. The antioxidant activity observed in extracts containing this compound highlights its potential to directly neutralize harmful free radicals, thereby reducing oxidative damage. mdpi.comnih.govresearchgate.net

Upregulation of Endogenous Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, compounds from Morinda citrifolia, including likely contributions from this compound, have been found to enhance the body's own antioxidant defense system. mdpi.comnih.govresearchgate.net This is achieved by upregulating the expression and activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). dntb.gov.uaxiahepublishing.comfrontiersin.org

SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. xiahepublishing.com By boosting the levels of these critical enzymes, this compound helps to maintain cellular redox balance and protect against oxidative stress-induced damage. mdpi.comnih.govresearchgate.net Animal studies have shown that administration of Noni juice, which contains this compound, can lead to increased activity of these antioxidant enzymes. mdpi.com

Modulation of Oxidative Stress Pathways (e.g., Nrf2/Keap1)

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical cellular defense mechanism against oxidative stress. researchgate.netmdpi.com Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. frontiersin.org There, it activates the transcription of antioxidant response element (ARE)-driven genes, which encode for a variety of protective enzymes. mdpi.comfrontiersin.org

While direct studies on this compound's specific interaction with the Nrf2/Keap1 pathway are limited, research on extracts of M. citrifolia, which contain this compound, suggests a modulatory role. plos.orgresearchgate.netnih.gov Studies on noni fruit extracts and polysaccharides have shown the ability to upregulate endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netnih.gov This upregulation is often associated with the activation of the Nrf2 pathway. researchgate.netmdpi.com For instance, research on noni wine indicated that its antioxidant effects were mediated through the Nrf2/glycogen synthase kinase-3 beta (Nrf2/Gsk-3β) pathway. researchgate.net Furthermore, polysaccharides from noni have been shown to activate the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes. researchgate.net These findings suggest that compounds within noni extract, potentially including this compound, contribute to the observed antioxidant effects by influencing this key regulatory pathway.

Antileishmanial Activity Research (In Vivo Animal Models)

Research using murine models has explored the potential of M. citrifolia fruit juice, containing this compound, in the context of leishmaniasis, a parasitic disease. plos.orgresearchgate.netnih.gov

Reduction of Parasitic Load in Infected Murine Models

In a study involving C57BL/6 mice infected with Leishmania (Leishmania) amazonensis, daily intragastric administration of M. citrifolia fruit juice for 60 days resulted in a significant decrease in the parasitic load in the infected footpad. plos.orgresearchgate.netnih.gov This reduction in parasite numbers was observed at the site of the lesion. plos.orgnih.gov The study identified this compound as one of the constituents of the juice. plos.orgresearchgate.netnih.gov These findings indicate that oral administration of the noni juice can impact the proliferation or survival of the parasite in an in vivo setting. plos.orgnih.gov

Modulation of Host Immune Responses (Cytokines, Extracellular Matrix Proteins)

The same study also investigated the effect of the noni juice on the host's immune and tissue response to the infection. plos.orgresearchgate.netnih.gov Treatment was associated with a decrease in the expression of several cytokines at the site of infection, including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), and Interleukin-10 (IL-10). plos.orgresearchgate.netnih.gov While a reduction in pro-inflammatory cytokines like TNF-α might seem counterintuitive for parasite clearance, it was associated with reduced inflammatory infiltrates. plos.org

Interestingly, the treatment enhanced the expression of extracellular matrix proteins such as collagen IV, fibronectin, and laminin (B1169045) in the infected footpad. plos.orgnih.gov This suggests a role in tissue remodeling and repair processes at the site of the leishmanial lesion. plos.org Furthermore, analysis of serum cytokines showed that while the infection increased levels of IL-4 and TNF-α, the noni juice treatment led to a decrease in IL-4 production. plos.org

Anxiolytic Activity and Neurological Pathway Interaction (In Silico and In Vitro Studies)

Preliminary computational and laboratory studies have begun to explore the potential neurological effects of compounds found in M. citrifolia, including this compound, with a particular focus on pathways related to anxiety. researchgate.netnih.govnih.gov

Targeting Glutamatergic Synapse Pathways

Network pharmacology studies have identified that metabolites from M. citrifolia fruit may target genes involved in glutamatergic synapse pathways, which are significantly associated with anxiety. researchgate.netnih.govnih.gov These computational analyses provide a theoretical framework suggesting that compounds within the fruit could influence neurotransmission related to anxiety. researchgate.netnih.gov

Molecular Docking and Binding Affinity Studies (e.g., GRIA2, PRKCA)

To further investigate these theoretical interactions, molecular docking studies have been performed. These studies simulate the binding of specific compounds to protein targets. researchgate.netnih.gov Key targets within the glutamatergic pathway, such as the Glutamate Ionotropic Receptor AMPA Type Subunit 2 (GRIA2) and Protein Kinase C Alpha (PRKCA), have been a focus. researchgate.netnih.gov While some compounds from noni fruit showed strong predicted binding affinity to these receptors, a specific docking study mentioned that this compound itself was not among the compounds that targeted the hub gene PRKCA in their analysis. nih.gov However, the broader study still suggests that various compounds in noni, as a whole, exhibit potential for interacting with these anxiety-related neurological targets. researchgate.netnih.govnih.gov

Other Investigated Biological Activities in Morinda citrifolia Extracts (Requiring Specific this compound Investigation)

While direct research into the specific biological effects of this compound is limited, the extracts of Morinda citrifolia (Noni), where this compound is a known constituent, have been the subject of numerous studies. stuartxchange.orgimrpress.comresearchgate.netinternationalscholarsjournals.com These investigations have revealed significant biological activities, particularly in the areas of cancer and microbial infections. The findings for the whole extracts underscore the need for further research to isolate and evaluate the specific contributions of individual compounds like this compound to these effects.

Antitumorigenic Potential

Extracts from various parts of the Morinda citrifolia plant, including the fruit, leaves, and roots, have demonstrated potential anticancer properties in preclinical studies. researchgate.netresearchgate.net These studies highlight mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netcam-cancer.orgphytojournal.com

Research has shown that Noni fruit juice and its extracts can inhibit the growth of several types of cancer cells in vitro, including lung, breast, and colorectal cancer, as well as melanoma. cam-cancer.orgphytojournal.comnih.gov For instance, a hydromethanolic extract of Noni leaves exhibited a potent cytotoxic effect on A549 lung adenocarcinoma cells, with a lower IC50 value (32.14 µg/ml) compared to the fruit extract (38.39 µg/ml), indicating higher efficacy. phytojournal.com In other studies, an ethanol (B145695) extract of the fruit was found to inhibit the viability and growth of B16-F10 melanoma cells. scielo.br

While these findings are promising for Morinda citrifolia as a source of potential anticancer agents, the specific role of this compound in these activities remains uninvestigated. Although it has been identified in fruit juice extracts that showed therapeutic effects in animal models, its direct contribution to the observed antitumorigenic outcomes has not been elucidated. stuartxchange.orgresearchgate.netresearchgate.netresearchgate.net Future research is necessary to determine if this compound acts independently or synergistically with other compounds to produce these effects.

Table 1: Selected Studies on the Antitumorigenic Potential of Morinda citrifolia Extracts

| Cancer Cell Line/Model | Plant Part/Extract Type | Key Findings | Reference(s) |

|---|---|---|---|

| Lung Adenocarcinoma (A549) | Hydromethanolic leaf & fruit extracts | Showed dose-dependent cytotoxicity; induced apoptosis. Leaf extract had a lower IC50 (32.14 µg/ml) than fruit extract. | phytojournal.com |

| Melanoma (B16-F10) | Ethanolic fruit extract | Inhibited viability and growth of melanoma cells. | scielo.br |

| Colorectal Cancer (HCT-116 & SW480) | Damnacanthal (from roots) | Reduced cell proliferation and induced apoptosis. | nih.gov |

| Sarcoma 180 (in mice) | Polysaccharide-rich substance from fruit juice | Produced a cure rate of 25-45% through immunomodulatory activity. | waocp.orgresearchgate.net |

| Human Breast Tumor Explants | Fruit Juice | Inhibited capillary initiation and disrupted established vascular networks. | nih.gov |

Antimicrobial Activity

Extracts from Morinda citrifolia have been traditionally used to treat infections, and modern scientific studies have confirmed their broad-spectrum antimicrobial activity. ijrpr.com Research has demonstrated that extracts from the fruit, leaves, and roots can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as fungi. ijcmas.complos.orgnih.gov

The antimicrobial effects are often attributed to the presence of phenolic compounds, alkaloids, and flavonoids. scielo.brijrpr.com For example, a hydroethanolic extract of the fruit was effective against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. ijcmas.com Ethanolic extracts have also shown significant inhibitory activity against Staphylococcus aureus and Escherichia coli. scielo.br Studies have reported that the antibacterial activity can vary based on the solvent used for extraction and the part of the plant, with ethanol extracts often showing higher efficacy. plos.orgnih.gov In one study, a 100% ethanol root extract showed the most significant antibacterial activity among different solvents tested. plos.org

In addition to antibacterial properties, Noni extracts exhibit antifungal activity. Hydroethanolic fruit extracts have been shown to inhibit fungi such as Candida albicans and Aspergillus niger. ijcmas.com A commercial Noni fruit extract also demonstrated significant antifungal effects against Candida albicans, with the zone of inhibition increasing with concentration. jrespharm.com

This compound has been identified in M. citrifolia fruit juice that demonstrated in vivo activity against the parasite Leishmania amazonensis. stuartxchange.orgresearchgate.netresearchgate.netscience.gov This finding suggests a potential role for the compounds within that extract, including this compound, in antimicrobial activity. However, direct studies to confirm the specific antibacterial or antifungal spectrum of isolated this compound are lacking. It is not yet known whether this compound is one of the primary compounds responsible for the broad antimicrobial effects observed in the crude extracts or if it acts in concert with other phytochemicals.

Table 2: Selected Studies on the Antimicrobial Activity of Morinda citrifolia Extracts

| Target Microorganism | Plant Part/Extract Type | Key Findings (Zone of Inhibition/MIC) | Reference(s) |

|---|---|---|---|

| Klebsiella pneumoniae | Hydroethanolic fruit extract | 12 mm zone of inhibition at 100 µg/ml. | ijcmas.com |

| Staphylococcus aureus | Ethanolic fruit extract | MIC of 1 mg/mL. | scielo.br |

| Escherichia coli | Ethanolic fruit extract | MIC of 10 mg/mL. | scielo.br |

| Campylobacter spp. | 80% Ethanolic root extract | 21.33 mm zone of inhibition. | plos.org |

| Candida albicans | Hydroethanolic fruit extract | Showed antifungal activity at 100 µg of extract. | ijcmas.com |

| Candida albicans | Commercial fruit extract | 28.3 mm zone of inhibition at 100 mg/mL. | jrespharm.com |

| Aspergillus niger | Hydroethanolic fruit extract | Showed antifungal activity at 100 µg of extract. | ijcmas.com |

Structure Activity Relationship Sar Studies of Nonioside B and Analogues

Correlating Structural Features with Observed Biological Activities

Nonioside B is a complex molecule characterized by a trisaccharide core to which an octanoyl (a C8 fatty acid) chain is attached. nih.gov The interplay between the hydrophilic sugar moieties and the lipophilic fatty acid chain is believed to be fundamental to its biological profile, which includes anti-inflammatory and antioxidant properties.

The trisaccharide portion of this compound contributes to the molecule's solubility in aqueous environments and is crucial for its interaction with polar functional groups on biological targets. The specific arrangement of the glucose units and their glycosidic linkages are thought to influence the molecule's conformation and its ability to bind to receptors or enzymes. Polysaccharides from Morinda citrifolia, in general, have been noted for their anti-inflammatory and immunomodulatory effects. mdpi.com

The octanoyl chain , on the other hand, imparts a degree of lipophilicity to this compound. This feature is critical for its ability to traverse cellular membranes and interact with hydrophobic pockets within proteins. The length and saturation of this fatty acid chain are likely key determinants of its biological activity. For instance, in other glycosidic compounds, the nature of the acyl chain has been shown to significantly impact their interaction with cell membranes and, consequently, their therapeutic efficacy.

Research on extracts containing noniosides has demonstrated various biological effects. For example, compounds from Noni fruit juice, including noniosides, have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Furthermore, these compounds have been observed to downregulate the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com While these studies often involve complex extracts, the presence of this compound suggests its contribution to these anti-inflammatory actions.

Identification of Pharmacophoric Elements within this compound

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features are likely a combination of hydrogen bond donors and acceptors from the hydroxyl groups of the sugar residues, and a hydrophobic region provided by the octanoyl chain.

The numerous hydroxyl groups on the trisaccharide backbone can act as both hydrogen bond donors and acceptors, enabling the molecule to form multiple interactions with the active site of a target protein. These interactions are critical for the stable binding and subsequent modulation of the protein's function. In the context of anti-inflammatory activity, these interactions could occur with key residues in enzymes like COX-2 or transcription factors like NF-κB.

A hypothetical pharmacophore model for the anti-inflammatory activity of this compound would therefore include:

Multiple hydrogen bond acceptor and donor sites distributed across the sugar backbone.

A defined hydrophobic region corresponding to the octanoyl chain.

A specific spatial orientation between the hydrophilic and hydrophobic domains, which is dictated by the glycosidic linkages.

Computational studies on other anti-inflammatory glycosides have highlighted the importance of a balanced hydrophilic-lipophilic character for optimal activity. japsonline.comjapsonline.com

Comparative SAR Analysis with Related Noniosides

Several other noniosides, such as Nonioside C, D, and E, have been identified in Morinda citrifolia. nih.gov A comparative analysis of their structures and reported activities can provide valuable insights into the SAR of this class of compounds. The primary structural differences between these noniosides often lie in the nature of the attached fatty acid chain and the number or type of sugar units.

| Compound Name | Molecular Formula | Structural Features |

| This compound | C26H46O17 | Trisaccharide with an octanoyl (C8) fatty acid chain. |

| Nonioside C | C20H36O12 | Differs from this compound in its glycosylation and/or fatty acid component. |

| Nonioside D | C18H32O12 | Differs from this compound and C, likely with a shorter fatty acid chain or fewer sugar units. |

| Nonioside E | C24H42O17 | Similar in mass to this compound but may differ in the type of fatty acid or the linkage of the sugar moieties. |

Data sourced from nih.govnih.gov

A network pharmacology study suggested that Nonioside D and E are among the key bioactive compounds in Noni fruit, exhibiting interactions with multiple protein targets. nih.gov This suggests that even subtle variations in the structure, such as the length of the fatty acid chain or the glycosylation pattern, can lead to different biological interaction profiles.

For instance, a shorter fatty acid chain, as might be present in Nonioside D, could alter the compound's lipophilicity, potentially affecting its membrane permeability and binding affinity to different targets compared to this compound. Conversely, variations in the trisaccharide core could influence the molecule's solubility and its ability to interact with specific carbohydrate-binding proteins or receptors.

While direct comparative biological activity data for each purified nonioside is limited, the structural differences strongly imply a structure-activity relationship. It is plausible that the length of the fatty acid chain modulates the potency and selectivity of the anti-inflammatory and other biological activities. Future studies involving the synthesis and biological evaluation of a series of this compound analogs with varying fatty acid chain lengths and glycosylation patterns are necessary to fully elucidate these relationships.

Synthesis and Semisynthesis Approaches for Nonioside B and Derivatives

Total Synthesis Strategies for Nonioside B

The total synthesis of this compound has not been explicitly reported in the literature to date. However, a plausible synthetic route can be devised based on well-established methods for the assembly of complex oligosaccharides and their subsequent functionalization. A convergent strategy would likely be most effective, involving the independent synthesis of the trisaccharide core and the fatty acid moiety, followed by their coupling.

A key challenge in the total synthesis of this compound lies in the stereoselective formation of the glycosidic linkages and the regioselective acylation. The trisaccharide core of this compound is a 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose. Its synthesis would necessitate the use of appropriately protected monosaccharide building blocks.

Key Synthetic Steps:

Preparation of Protected Monosaccharide Donors and Acceptors: This would involve the use of protecting groups to mask the hydroxyl groups that are not involved in the desired glycosylation reactions. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers.

Stepwise Glycosylation: The trisaccharide could be assembled in a stepwise manner. For instance, a protected glucose acceptor could be glycosylated at the C-6 position with a protected glucose donor. Subsequent deprotection of the C-2 hydroxyl group would allow for the second glycosylation event.

Late-Stage Acylation: Once the trisaccharide core is assembled, the final step would be the regioselective acylation of the anomeric hydroxyl group of the central glucose unit with the desired fatty acid. This can be a challenging step due to the presence of multiple free hydroxyl groups after deprotection.

The following table outlines a hypothetical total synthesis strategy, detailing the reactants, reagents, and expected outcomes for each key transformation.

| Step | Reactants | Reagents and Conditions | Product | Anticipated Yield |

| 1 | Protected Glucose Acceptor (e.g., benzyl 4,6-O-benzylidene-β-D-glucopyranoside) | Protected Glucose Donor (e.g., per-O-benzoylated glucosyl bromide), Silver triflate | Protected Disaccharide | 60-80% |

| 2 | Protected Disaccharide | Acidic hydrolysis (to remove benzylidene acetal), followed by selective protection of primary hydroxyl | Diol Intermediate | 70-85% |

| 3 | Diol Intermediate | Protected Glucose Donor, Promoter (e.g., NIS/TfOH) | Protected Trisaccharide | 50-70% |

| 4 | Protected Trisaccharide | Deprotection (e.g., hydrogenolysis for benzyl groups) | Trisaccharide Core | >90% |

| 5 | Trisaccharide Core | Fatty Acid Chloride or Anhydride, Pyridine | This compound | 40-60% |

Semisynthetic Modifications of this compound Scaffolds

Semisynthesis offers a more direct route to this compound derivatives by starting with the natural product itself or a closely related analogue. Given that a variety of noniosides have been isolated from Morinda citrifolia, it is conceivable to use a more abundant nonioside as a starting material for chemical modifications. mdpi.comresearchgate.net

Potential Semisynthetic Strategies:

Transesterification: The fatty acid moiety of an isolated nonioside could be exchanged for a different one through a transesterification reaction. This would allow for the generation of a library of this compound analogues with varying chain lengths and degrees of saturation in the fatty acid tail.

Modification of the Glycan: Selective protection and deprotection of the hydroxyl groups on the sugar units could open avenues for further functionalization, such as the introduction of other sugar moieties or chemical groups to probe structure-activity relationships.

A representative semisynthetic modification is detailed in the table below.

| Modification | Starting Material | Reagents and Conditions | Product | Potential Outcome |

| Transesterification | Nonioside C (structurally similar) | Different Fatty Acid Ester, Lipase (B570770) (e.g., Candida antarctica lipase B), Organic Solvent | This compound Analogue | High conversion with altered lipophilicity |

| Glycosylation | Partially protected this compound | Activated Sugar Donor (e.g., glycosyl halide), Promoter | Novel Glycoside Derivative | Enhanced complexity and potential for altered biological activity |

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly well-suited for the synthesis of complex molecules like this compound, where regioselectivity is a major hurdle in purely chemical methods.

The most promising chemoenzymatic strategy for this compound analogues involves the enzymatic acylation of a pre-synthesized trisaccharide core. Lipases are known to catalyze the regioselective acylation of sugars, often with high preference for the primary hydroxyl groups or, in some cases, the anomeric position. csic.escsic.es

Enzymatic Acylation:

Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective catalyst for the acylation of sugars in non-aqueous media. mdpi.comnih.gov Other lipases and proteases could also be screened for their activity and selectivity.

Reaction Conditions: The reaction is typically carried out in an organic solvent to minimize hydrolysis. The choice of solvent can significantly influence the reaction rate and regioselectivity. Acyl donors can be fatty acids themselves or activated esters, such as vinyl or ethyl esters.

The table below summarizes a potential chemoenzymatic approach for the synthesis of a this compound analogue.

| Enzyme | Substrates | Solvent System | Acyl Donor | Typical Yield |

| Novozym 435 (Candida antarctica lipase B) | 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose | tert-Butanol or 2-Methyl-2-butanol | Fatty acid vinyl ester | 70-95% |

| Lipase from Pseudomonas cepacia | 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose | Pyridine/Toluene | Fatty acid | 50-80% |

| Subtilisin Protease | 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose | Dimethylformamide (DMF) | Trichloromethyl-fatty acid ester | 40-60% |

This chemoenzymatic approach offers a highly efficient and regioselective pathway to this compound and its analogues, avoiding the need for extensive protecting group manipulations that are characteristic of total synthesis. The mild reaction conditions also help to preserve the integrity of the sensitive glycosidic bonds.

Advanced Analytical and Spectroscopic Techniques for Nonioside B Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of Nonioside B, providing highly accurate mass measurements necessary for determining its elemental composition. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a precise molecular formula. bioanalysis-zone.com This capability is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.comspectroscopyonline.com

The molecular formula for this compound has been established as C₂₆H₄₆O₁₇, corresponding to a calculated exact mass of approximately 630.2735 g/mol . thegoodscentscompany.com In analytical studies, this compound is often identified by its characteristic m/z value in mass spectra. For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis of Morinda citrifolia (Noni) fruit juice, this compound was identified by its observed m/z of 629 in the form of its deprotonated molecule [M-H]⁻. plos.orgresearchgate.net The ability of HRMS to provide accurate mass data with low parts-per-million (ppm) error is indispensable for confirming the identity of this compound in metabolomic studies without ambiguity. spectroscopyonline.com

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₄₆O₁₇ | thegoodscentscompany.com |

| Monoisotopic Mass | 630.2735 u | thegoodscentscompany.com |

| Observed [M-H]⁻ ion (m/z) | 629 | plos.orgresearchgate.net |

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural and stereochemical elucidation of natural products like this compound. leibniz-fmp.de While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the carbon-hydrogen framework, advanced two-dimensional (2D) NMR techniques are required to assemble the complete structure and define its three-dimensional arrangement. libretexts.orglongdom.org

For a complex glycoside such as this compound, techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks within each sugar unit and the fatty acid chain, revealing atom connectivity. longdom.org Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to map the direct (one-bond) and long-range (two- to three-bond) correlations between protons and carbons, respectively. This information is vital for sequencing the monosaccharide units and determining their linkage points to each other and to the aglycone.

The stereochemistry of this compound, including the relative and absolute configurations of its multiple chiral centers and the geometry of its glycosidic linkages, requires more advanced NMR methods. Techniques based on the Nuclear Overhauser Effect (NOE), such as NOESY and ROESY, provide through-space correlations between protons, which helps in determining the relative stereochemistry. For unambiguous determination of challenging structures, Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) measured in weakly aligning media can provide long-range structural and stereochemical information. leibniz-fmp.de While specific, complete published NMR assignments for this compound are not widely available, the application of these standard advanced techniques is the established approach for such molecular structures.

| NMR Technique | Purpose in this compound Analysis |

| ¹H NMR | Provides information on the number and chemical environment of protons. libretexts.org |

| ¹³C NMR | Determines the number and type of carbon atoms. libretexts.org |

| COSY (Correlation Spectroscopy) | Identifies ¹H-¹H spin-spin coupling networks to establish connectivity within structural fragments (e.g., sugar rings). longdom.org |

| HSQC/HMQC | Correlates protons to their directly attached carbons (¹JCH). |

| HMBC | Shows long-range (²⁻³JCH) correlations between protons and carbons, crucial for connecting structural fragments (e.g., sugar-sugar and sugar-aglycone linkages). |

| NOESY/ROESY | Detects through-space correlations to determine relative stereochemistry and conformations. |

| RDC/RCSA | Provides long-range orientational constraints for definitive stereochemical elucidation. leibniz-fmp.de |

Chromatographic Method Development and Optimization for this compound Analysis

The analysis and quantification of this compound in complex samples, such as plant extracts and commercial products, necessitate robust chromatographic separation methods. gforss.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. ox.ac.ukresearchgate.net Method development focuses on achieving optimal resolution, sensitivity, and analysis time. sigmaaldrich.comchromatographyonline.com

A typical method for the analysis of noniosides involves reversed-phase chromatography. gforss.orgresearchgate.net The choice of stationary phase is critical, with C18 columns being frequently reported for the separation of this compound and related compounds. gforss.orgresearchgate.net The mobile phase composition, gradient profile, and flow rate are optimized to ensure sufficient retention and separation from other matrix components like other noniosides (e.g., Nonioside C), iridoids, and flavonoids that are often present in Noni fruit extracts. gforss.orgresearchgate.net

One validated HPLC-MS method for quantifying this compound utilized a C18 column with a gradient elution system. gforss.org The mobile phase consisted of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) (Eluent B). The gradient was programmed to increase the proportion of the organic solvent (acetonitrile) over time, allowing for the effective elution of compounds with varying polarities. gforss.org Such methods are crucial for quality control and standardization of products containing Morinda citrifolia.

Table: Example HPLC Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Nucleodur C18 (e.g., 125 mm x 4 mm, 5 µm) | gforss.org |

| Mobile Phase A | Water with 0.1% Formic Acid | gforss.org |

| Mobile Phase B | Acetonitrile | gforss.org |

| Elution Mode | Gradient | gforss.org |

| Example Gradient | 5% to 25% B over 7.5 min, then to 100% B | gforss.org |

| Flow Rate | 1.0 mL/min | gforss.org |

| Detection | ESI-MS (Electrospray Ionization Mass Spectrometry) | gforss.orgresearchgate.net |

Hyphenated Techniques for Metabolomic Profiling of Noniosides

Metabolomic profiling of plants like Morinda citrifolia requires analytical platforms that offer high separation efficiency and sensitive, specific detection. nih.gov Hyphenated techniques, which couple a separation method (like LC or GC) with a spectroscopic detector (like MS), are indispensable for this purpose. nih.govijarnd.comnih.gov For the analysis of noniosides, which are non-volatile and polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. ox.ac.uknih.gov

Advanced systems like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) are particularly powerful for non-targeted metabolomics. nih.govfrontiersin.org This approach allows for the simultaneous detection and tentative identification of a wide range of metabolites in a single run, based on their accurate mass and fragmentation patterns. In studies of Morinda species, UHPLC-Q-TOF/MS has been used to create a comprehensive profile of the chemical constituents, including numerous iridoid glycosides and other compounds, and to differentiate between raw and processed materials. nih.govfrontiersin.org

These hyphenated techniques have been instrumental in identifying a variety of noniosides beyond this compound in M. citrifolia extracts. researchgate.net The combination of chromatographic retention time, accurate mass from HRMS, and MS/MS fragmentation data provides a high degree of confidence in the identification of known noniosides and enables the characterization of new ones. nih.govmdpi.com This comprehensive profiling is essential for understanding the chemical diversity within the nonioside family and their distribution in natural sources. researchgate.net

Future Perspectives and Research Directions for Nonioside B

Elucidation of Comprehensive Pharmacological Mechanisms of Action

Initial research has identified Nonioside B as a compound with notable anti-inflammatory and antioxidant properties. However, a deep, mechanistic understanding is crucial for its development as a therapeutic agent or research tool. Future investigations should prioritize a comprehensive elucidation of its molecular interactions.

Current evidence suggests that the anti-inflammatory effects of compounds from M. citrifolia are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.com This pathway is a critical regulator of inflammatory responses, and its inhibition leads to the downregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comcolab.ws For this compound, it is hypothesized that its primary mechanism involves suppressing the translocation of NF-κB into the nucleus. mdpi.com Future research must move beyond this initial finding to pinpoint the precise molecular targets within the NF-κB cascade. Studies should investigate whether this compound directly interacts with key proteins such as the IκB kinase (IKK) complex or components of the NF-κB heterodimer itself. mdpi.comnih.gov

Furthermore, while its antioxidant capacity has been demonstrated in vitro through radical scavenging assays (DPPH and ABTS), the underlying biochemical mechanisms are not fully understood. mdpi.com It is important to determine if this compound can modulate endogenous antioxidant systems. Research should explore its ability to influence the expression and activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), a known mechanism for other noni phytochemicals. mdpi.comnih.gov

Table 1: Proposed Research Areas for Elucidating this compound's Mechanism of Action

| Research Area | Specific Objective | Potential Methodology |

| NF-κB Pathway | Identify direct binding partners of this compound within the NF-κB signaling cascade. | Co-immunoprecipitation, pull-down assays, surface plasmon resonance (SPR). |

| Quantify the effect on phosphorylation of IKKα/β and IκBα. | Western Blot, In-Cell Western Assays. | |

| Antioxidant Response | Determine the impact on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. | Luciferase reporter assays, qRT-PCR for Nrf2 target genes (e.g., HO-1, NQO1). |

| Measure the activity of endogenous antioxidant enzymes post-treatment. | SOD, CAT, and GPx activity assays in cell lysates. | |

| Receptor Binding | Screen for potential interactions with cell surface or nuclear receptors. | Receptor binding assays, computational docking simulations. |

Exploration of Synergistic Effects with Other Morinda citrifolia Phytochemicals

The therapeutic efficacy of whole plant extracts is often attributed to the synergistic or additive interactions of multiple constituent compounds. mdpi.comnih.gov The fruit of M. citrifolia is a complex matrix of phytochemicals, including iridoids, flavonoids, and coumarins, which are frequently isolated alongside this compound. mdpi.complos.org Future research should systematically investigate the potential for this compound to act synergistically with these co-occurring compounds.

For instance, the iridoid asperulosidic acid and the flavonoid rutin (B1680289) are major constituents of noni fruit with their own documented anti-inflammatory and antioxidant activities. mdpi.complos.orgnih.gov It is plausible that this compound's NF-κB inhibitory action could be potentiated by the potent free-radical scavenging ability of rutin or the AP-1 inhibition by asperulosidic acid. thieme-connect.comijcrt.org Similarly, scopoletin , a coumarin (B35378) found in noni juice, also exhibits anti-inflammatory properties and its interaction with this compound is unknown. mdpi.comnih.gov Investigating these combinations could reveal formulations with enhanced efficacy, allowing for lower concentrations of individual compounds and potentially reducing off-target effects.

Table 2: Potential Synergistic Partners for this compound from Morinda citrifolia

| Compound Class | Specific Compound | Known Biological Activity | Potential Synergistic Interaction with this compound |

| Iridoids | Asperulosidic Acid | Anti-inflammatory (AP-1 inhibition), Antioxidant nih.govthieme-connect.com | Dual blockade of NF-κB and AP-1 pathways for a broader anti-inflammatory effect. |

| Flavonoids | Rutin | Potent antioxidant, Anti-inflammatory mdpi.comnih.gov | Combining NF-κB inhibition with direct radical scavenging to combat oxidative stress-driven inflammation. |

| Coumarins | Scopoletin | Anti-inflammatory, Antioxidant mdpi.comnih.gov | Additive or synergistic inhibition of inflammatory mediators. |

Development of this compound-Based Research Tools

Given its specific biological activity, particularly its role in modulating the NF-κB pathway, this compound has the potential to be developed into a valuable research tool. By understanding its core structure and active functional groups, medicinal chemists could synthesize a range of derivatives.

One promising direction is the creation of molecular probes. A this compound molecule could be chemically conjugated with a fluorescent tag (e.g., fluorescein) or an affinity label (e.g., biotin). Such probes would be instrumental in cell biology research, allowing scientists to:

Visualize the subcellular localization of this compound.

Identify and isolate its direct binding partners through pull-down assays followed by mass spectrometry.

Further validate its interaction with components of the NF-κB signaling pathway in living cells.

Furthermore, as a well-characterized phytochemical unique to M. citrifolia, highly purified this compound could serve as a crucial analytical standard for the quality control of commercial noni products. Its quantification could help standardize noni extracts based on biological activity rather than simple physical properties.

Application of Omics Technologies in this compound Research

To move beyond single-pathway analysis and gain a holistic view of the biological effects of this compound, the application of "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased, system-wide perspective on the cellular response to the compound.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the entire transcriptome of cells treated with this compound. This would reveal the full spectrum of genes whose expression is altered, uncovering novel pathways and biological processes affected by the compound beyond the already-implicated inflammatory response. For example, a study on a noni extract containing noniosides used qRT-PCR to show changes in the expression of genes related to lipid metabolism, such as PPAR-γ and SREBP-1c. nih.govmdpi.com A full transcriptomic analysis would expand this to thousands of genes simultaneously.

Proteomics: Proteomic approaches, such as mass spectrometry-based protein profiling, can identify changes in the abundance and post-translational modifications of thousands of proteins in response to this compound. This could lead to the direct identification of its protein targets and downstream effectors. Network pharmacology, a computational proteomics approach, has already been used to predict targets for other noniosides in the context of anxiety, highlighting the potential of this strategy. nih.gov

Metabolomics: This technology analyzes the complete set of metabolites within a biological system. Treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome can provide a functional readout of its physiological impact. This could uncover alterations in metabolic pathways, such as glycolysis or the citric acid cycle, that are indirectly affected by the compound's primary mode of action.

Investigation of this compound in Novel Biological Contexts

While current research points towards anti-inflammatory and antioxidant applications, the future of this compound research should also include its exploration in novel biological contexts.

Metabolic Syndrome: A study using an aqueous extract of noni fruit, which contained various noniosides, demonstrated an improvement in glucose tolerance and a downregulation of genes involved in de novo lipogenesis in mice fed a high-fat/high-fructose diet. nih.govmdpi.com This provides a strong rationale for investigating the specific role of purified this compound in models of metabolic syndrome, insulin (B600854) resistance, and non-alcoholic fatty liver disease. mdpi.com

Neuroinflammation and Neurological Disorders: The NF-κB pathway is a key driver of inflammation in the central nervous system (neuroinflammation), which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Given this compound's anti-inflammatory properties, its ability to cross the blood-brain barrier and modulate microglial activation warrants investigation. In silico studies have already linked other noniosides to pathways relevant to anxiety, suggesting a potential neuromodulatory role for this class of compounds. nih.gov

Infectious Diseases: A study using noni juice containing this compound showed efficacy against Leishmania amazonensis in mice, an effect attributed to the modulation of cytokines and the inflammatory response. plos.orgscience.gov This opens a compelling new avenue for exploring this compound as a host-directed therapy for parasitic and other infectious diseases where an aberrant inflammatory response contributes to pathology.

Veterinary Applications: Oxidative stress is a significant challenge in livestock farming, affecting animal health and productivity. mdpi.comnih.gov Natural antioxidants are being explored as feed additives. Investigating the potential of this compound to mitigate oxidative stress and inflammation in livestock could lead to valuable applications in veterinary medicine and sustainable agriculture.

常见问题

Q. How can Nonioside B be isolated and characterized from its natural source?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography) to purify the compound. Characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography to confirm structure. For reproducibility, document solvent gradients, retention times, and spectral peaks in a reference table (e.g., Table 1: NMR shifts for this compound) .

Q. What are the primary biological activities associated with this compound?

Methodological Answer: Initial screening uses in vitro assays (e.g., enzyme inhibition, cytotoxicity tests). For example, measure IC₅₀ values against target enzymes (e.g., COX-2 for anti-inflammatory activity) and validate with dose-response curves. Compare results to positive controls and report statistical significance (e.g., ANOVA, p < 0.05) .

Q. How can researchers ensure the purity of this compound for experimental use?

Methodological Answer: Purity is verified via HPLC (≥95% purity threshold) and elemental analysis. Include a purity assessment protocol in the methods section, detailing column type, mobile phase, and detection wavelength. Replicate analyses across three independent batches to confirm consistency .

Q. What are the optimal storage conditions for this compound to maintain stability?

Methodological Answer: Conduct stability studies under varying temperatures (4°C, -20°C, -80°C) and humidity levels. Use accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Report degradation products and recommend storage in amber vials at -80°C with desiccants .

Advanced Research Questions

Q. How can in vitro and in vivo models be optimized to assess this compound’s anti-inflammatory mechanisms?

Methodological Answer: Use LPS-induced macrophage models (in vitro) to measure cytokine suppression (ELISA for TNF-α/IL-6). For in vivo studies, employ murine collagen-induced arthritis models, with dose-ranging (1–50 mg/kg) and biomarker analysis (e.g., serum CRP levels). Address interspecies variability by cross-validating results in human cell lines .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, incubation time). Conduct a meta-analysis of existing data, stratifying results by experimental parameters. Use multivariate regression to identify confounding variables (e.g., solvent choice, purity thresholds) and standardize protocols .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer: Apply molecular docking (AutoDock/Vina) to identify target binding affinities and ADMET prediction tools (e.g., SwissADME) to estimate bioavailability, logP, and half-life. Validate in silico results with in vitro permeability assays (Caco-2 cells) and in vivo PK studies in rodents .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. For multi-dose experiments, apply mixed-effects models to account for inter-subject variability. Report 95% confidence intervals and power analysis to justify sample sizes .

Q. How can researchers differentiate this compound’s direct targets from off-target interactions?

Methodological Answer: Employ chemoproteomics (e.g., activity-based protein profiling) and CRISPR-Cas9 knockout models to confirm target engagement. Use isotopic labeling (e.g., ¹⁴C-Nonioside B) to track compound localization and validate findings with competitive binding assays .

Q. What methodologies address the low bioavailability of this compound in preclinical studies?

Methodological Answer: Develop nanoparticle-based delivery systems (e.g., liposomes or PLGA nanoparticles) to enhance solubility. Compare bioavailability via AUC calculations in pharmacokinetic studies. Optimize formulations using factorial design experiments, varying surfactant ratios and particle size .

Guidelines for Addressing Data Contradictions

- Comparative Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., reagent batches, instrumentation) .

- Meta-Registration : Publish negative or contradictory results in open-access repositories to improve transparency .

- Collaborative Validation : Partner with independent labs for cross-validation, ensuring methodological alignment (e.g., shared SOPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。